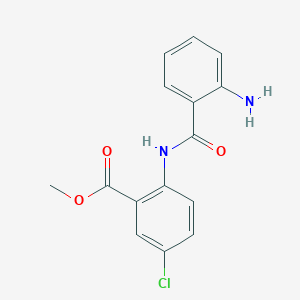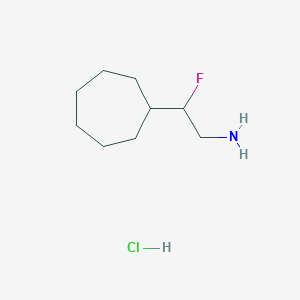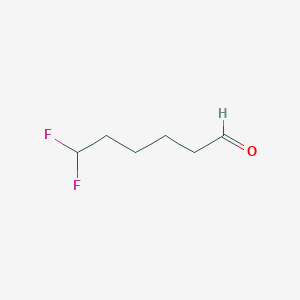
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans: is a chemical compound that belongs to the class of decahydroquinolines. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the decahydroquinoline ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans typically involves the reaction of decahydroquinoline with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into various molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans involves the reactivity of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, such as amines or alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the sulfonyl chloride group.
Comparación Con Compuestos Similares
- rac-tert-butyl (4aR,8aS)-4a-(cyanomethyl)-decahydroquinoline-1-carboxylate
- rac-(4aR,8aS)-3,3-Difluoro-decahydroquinoline hydrochloride, trans
- rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans
Comparison: rac-(4aR,8aS)-decahydroquinoline-1-sulfonyl chloride, trans is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. For example, rac-tert-butyl (4aR,8aS)-4a-(cyanomethyl)-decahydroquinoline-1-carboxylate contains a carboxylate group, while rac-(4aR,8aS)-3,3-Difluoro-decahydroquinoline hydrochloride, trans has fluorine atoms, and rac-1-[(4aR,8aS)-decahydroquinolin-1-yl]-2-chloroethan-1-one, trans contains a chloroethanone group. These differences in functional groups result in varying chemical properties and applications.
Propiedades
Fórmula molecular |
C9H16ClNO2S |
|---|---|
Peso molecular |
237.75 g/mol |
Nombre IUPAC |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride |
InChI |
InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2/t8-,9+/m0/s1 |
Clave InChI |
BNQYEMFKTOEOFX-DTWKUNHWSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)CCCN2S(=O)(=O)Cl |
SMILES canónico |
C1CCC2C(C1)CCCN2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)

![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)








![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
